![molecular formula C11H21NO3S B7582949 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine](/img/structure/B7582949.png)
1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PEP is a piperidine-based molecule that has a unique structure, making it an interesting compound to study.
Mécanisme D'action
The mechanism of action of 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators, such as prostaglandins and cytokines. 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has also been shown to have antitumor effects by inducing apoptosis, a process of programmed cell death, in cancer cells. In addition, 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have a low toxicity profile, making it safe for use in cell culture and animal studies. However, 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has some limitations for use in lab experiments. It has a short half-life, which may limit its effectiveness in vivo. In addition, 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine. One area of research is the development of more potent and selective inhibitors of COX-2 and AChE. Another area of research is the investigation of the potential use of 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the development of new methods for the synthesis of 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine and its analogs may lead to the discovery of new compounds with improved biological activity.
Méthodes De Synthèse
The synthesis of 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine involves the reaction of piperidine with ethylsulfonyl chloride and oxolane. The reaction is carried out under anhydrous conditions, and the product is purified using column chromatography. The yield of the reaction is typically high, and the purity of the product is excellent.
Applications De Recherche Scientifique
1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[2-(oxolan-2-yl)ethylsulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c13-16(14,12-7-2-1-3-8-12)10-6-11-5-4-9-15-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBMPMUHFOQYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

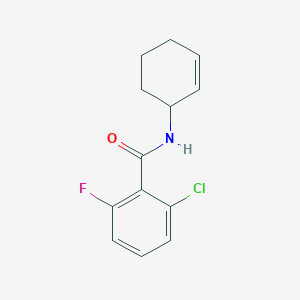
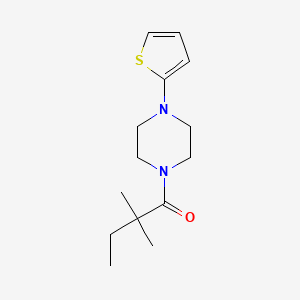

![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)
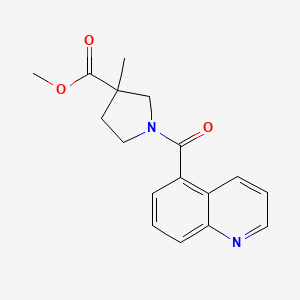
![(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)
![2-(ethylamino)-N-[(2-hydroxycyclohexyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7582903.png)

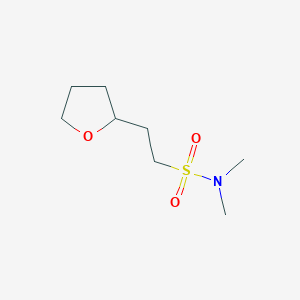
![N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7582935.png)
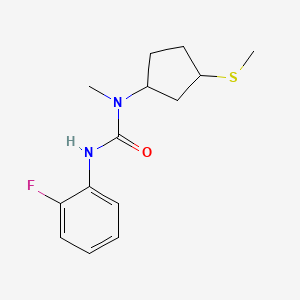
![N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7582957.png)
![1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7582972.png)
![4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole](/img/structure/B7582980.png)